molecular formula C22H17FN2O2 B7451979 N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide

Cat. No. B7451979
M. Wt: 360.4 g/mol
InChI Key: ZMEUJBHUSMZIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide, also known as FOAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. The compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is not fully understood. However, it has been proposed that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to inhibit the growth of bacteria and fungi. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to be relatively stable in solution, making it easy to handle in lab experiments. However, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may have some toxicity concerns, and further studies are needed to determine its safety for use in humans.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide for maximum efficacy. Another potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide's anti-inflammatory properties for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide and its potential applications in other areas of research.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-methylphenylamine with acetic anhydride to form N-(5-fluoro-2-methylphenyl)acetamide. This intermediate can then be reacted with 9-acridinone to form N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is cytotoxic to a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-14-10-11-15(23)12-18(14)24-21(26)13-25-19-8-4-2-6-16(19)22(27)17-7-3-5-9-20(17)25/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEUJBHUSMZIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.